molecular formula C14H14N4O3 B3887795 methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate

Cat. No.: B3887795
M. Wt: 286.29 g/mol
InChI Key: MEVOZRJMUZFHTE-OVCLIPMQSA-N
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Description

Methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate (IUPAC name: methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate) is a heterocyclic compound featuring a benzoate ester core linked via a carbohydrazonoyl bridge to a 3-methylpyrazole moiety . Its molecular formula is C₁₉H₁₆N₄O₄, and it is registered under CAS RN 1284267-83-9 .

Properties

IUPAC Name

methyl 4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-7-12(17-16-9)13(19)18-15-8-10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3,(H,16,17)(H,18,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVOZRJMUZFHTE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of methyl benzoate derivatives with heterocyclic appendages. Below is a systematic comparison with structurally or functionally related analogs:

Structural Analogues from Quinoline-Piperazine Series ()

A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (C1–C7) were synthesized and characterized (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)) . Key differences include:

  • Core Heterocycle: The target compound uses a pyrazole ring, whereas C1–C7 feature quinoline cores.
  • Linker Chemistry: The target compound employs a carbohydrazonoyl bridge, while C1–C7 use piperazine linkers. Piperazines confer conformational flexibility, whereas carbohydrazonoyl groups may stabilize planar geometries.
  • Substituent Effects: Halogenated aryl groups (e.g., Br, Cl, F in C2–C4) in the quinoline series enhance lipophilicity, whereas the 3-methylpyrazole substituent in the target compound may improve metabolic stability .

Pyrazole-Tetrazole Hybrid ()

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) shares a pyrazole core but incorporates a tetrazole-thioether side chain. Comparative insights:

  • Synthetic Yield : Compound 6d was synthesized in 66.64% yield, suggesting moderate efficiency for pyrazole-thioether conjugates .
  • Spectroscopic Data : The ¹H NMR of 6d shows distinct signals for methyl (δ 1.54 ppm) and aromatic protons (δ 7.42–7.84 ppm), whereas the target compound’s NMR data are unreported in the evidence .
  • Melting Point : 6d melts at 173.1°C, indicating higher crystallinity compared to typical methyl benzoate derivatives, which often melt below 150°C .

Agrochemical Methyl Benzoates ()

Metsulfuron methyl ester and related herbicides (e.g., ethametsulfuron methyl ester) share the methyl benzoate backbone but differ in functionalization:

  • Bioactivity: These agrochemicals feature sulfonylurea and triazine groups, enabling herbicidal activity via acetolactate synthase inhibition. The target compound’s pyrazole-carbohydrazonoyl motif lacks known pesticidal applications .
  • Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl in triflusulfuron methyl ester) enhance herbicide potency, whereas the target compound’s 3-methylpyrazole group may prioritize medicinal chemistry applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Pyrazole-benzoate 3-Methylpyrazole, carbohydrazonoyl 356.35 Not reported Not reported
C1 (Quinoline-piperazine) Quinoline-benzoate Phenyl, piperazine 483.52 Not reported Not reported
6d (Pyrazole-tetrazole) Pyrazole-tetrazole Phenyl, tetrazole-thioether 355.1 (M+H)⁺ 173.1 66.64
Metsulfuron methyl ester Triazine-benzoate Sulfonylurea, methoxy 381.37 Not reported Not reported

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Role in Analogues
Carbohydrazonoyl bridge Stabilizes planar conformation Absent in C1–C7; replaced by piperazine
3-Methylpyrazole Enhances metabolic stability Replaced by tetrazole in 6d
Benzoate ester Improves solubility Common in agrochemicals (e.g., metsulfuron)

Research Findings and Discussion

  • Pyrazole-carbohydrazonoyl systems likely form hydrogen-bonded networks similar to those described in Etter’s graph-set analysis (), influencing solubility and stability .
  • Synthetic Challenges: The quinoline-piperazine series () required crystallization in ethyl acetate, suggesting similar protocols may apply to the target compound. However, the carbohydrazonoyl bridge’s rigidity could complicate crystallization .
  • Biological Relevance: Pyrazole derivatives are prevalent in kinase inhibitors and anti-inflammatory agents. The target compound’s lack of pesticidal groups (cf.

Q & A

Q. What synthetic methodologies are employed to synthesize methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Cyclocondensation : Formation of the pyrazole core via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions .

Hydrazone Formation : Reaction of the pyrazole carbonyl with a benzoate-hydrazine derivative under acidic or basic conditions to form the carbohydrazonoyl linkage .

Esterification : Final esterification of the benzoic acid intermediate using methanol and catalytic sulfuric acid.

Q. Table 1. Example Reaction Conditions for Pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine75
Hydrazone FormationHydrazine hydrate, ethanol, reflux82

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and angles. Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) ensures accuracy .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks.
    • IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 362.1379 g/mol) .

Q. Table 2. Example Crystallographic Parameters (Analogous Compound)

ParameterValue (Analogous Structure)Reference
Space GroupP-1
Bond Length (C=O)1.22 Å

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in this compound’s crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., Etter’s formalism for donor-acceptor interactions) .
  • Software Tools : Use programs like Mercury (CSD) or CrystalExplorer to visualize and quantify interactions. For example, N–H···O bonds between pyrazole NH and benzoate carbonyl groups can stabilize the lattice .
  • Validation : Cross-check computational predictions with experimental XRD data .

Q. What strategies resolve contradictions between spectroscopic data and computational structural predictions?

Methodological Answer:

  • Multi-Technique Validation : Combine XRD (definitive structural data) with NMR/IR to confirm functional groups.
  • Dynamic Effects : Account for tautomerism (e.g., pyrazole NH proton exchange) using variable-temperature NMR .
  • SHELX Refinement : Adjust parameters (e.g., thermal displacement factors) to reconcile discrepancies in electron density maps .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Derivatization : Modify substituents (e.g., methyl groups on pyrazole or benzoate) to enhance binding to biological targets.
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) with dose-response curves (IC50_{50} values).
  • Mechanistic Studies : Use molecular docking to predict interactions with enzymes (e.g., kinases or bacterial topoisomerases) .

Q. Table 3. Example Biological Screening Protocol

ParameterDetailsReference
Cell LineMCF-7 (Breast Cancer)
Assay TypeMTT Viability Assay
Concentration Range1–100 µM

Q. What experimental precautions are necessary for handling this compound’s hydrazone linkage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone group.
  • Moisture Control : Use anhydrous solvents during synthesis to avoid hydrolysis .
  • Safety Protocols : Follow GHS guidelines for acute toxicity (Category 4) via oral/dermal routes, including fume hood use and PPE .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability in polymer applications?

Methodological Answer:

  • DSC/TGA Analysis : Measure decomposition temperatures under inert vs. oxidative atmospheres.
  • Comparative Studies : Benchmark against polymers without pyrazole units (e.g., thermal stability increases from 250°C to 300°C with pyrazole incorporation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate
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methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate

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